(R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone
Overview
Description
®-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone is a chiral compound that features an indole moiety linked to an oxazolidinone ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone typically involves the reaction of an indole derivative with an oxazolidinone precursor under specific conditions. One common method includes the use of a chiral auxiliary to induce the desired stereochemistry. The reaction conditions often involve the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production of ®-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the desired enantiomer .
Chemical Reactions Analysis
Types of Reactions
®-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate.
Reduction: The oxazolidinone ring can be reduced under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions at the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety may yield indole-3-carboxylic acid derivatives, while reduction of the oxazolidinone ring may produce amino alcohols .
Scientific Research Applications
®-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, modulating their activity. The oxazolidinone ring may also play a role in binding to biological targets, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
(S)-(+)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone: The enantiomer of the compound, which may have different biological activities.
Indole-3-carboxylic acid: A related compound with an indole moiety but lacking the oxazolidinone ring.
Oxazolidinone derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
®-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone is unique due to its specific chiral configuration and the presence of both an indole moiety and an oxazolidinone ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
(4R)-4-(1H-indol-3-ylmethyl)-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-12-14-9(7-16-12)5-8-6-13-11-4-2-1-3-10(8)11/h1-4,6,9,13H,5,7H2,(H,14,15)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXHODFXCOIGGJ-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)O1)CC2=CNC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(=O)O1)CC2=CNC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584078 | |
Record name | (4R)-4-[(1H-Indol-3-yl)methyl]-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157636-81-2 | |
Record name | (4R)-4-[(1H-Indol-3-yl)methyl]-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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